
N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (DFDMPG) is an organic compound that has been studied for its potential applications in scientific research. DFDMPG is an aminoguanidine derivative that has been used in a variety of biochemical and physiological studies. This compound is a small molecule that has been found to have a variety of properties that make it useful in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and its derivatives have been explored in the synthesis of various chemical compounds. For instance, cyclization of related guanidines with α-bromoacetophenone and ethyl bromoacetate produces derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one. These reactions are studied through quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).
Antibacterial and Antifungal Applications
- Certain derivatives created from guanidines have been tested for antibacterial and antifungal activities. For example, compounds synthesized from guanidine hydrochloride showed promising results against bacterial and fungal strains such as Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (Thanh et al., 2009).
Study of Molecular Parameters and Reactivity
- Studies involving N,N'-disubstituted derivatives of pyromellitic diimide include those with dimethylpyrimidin-2-yl and tetrafluorophenyl substitutions. Research in this area focuses on understanding the properties of these compounds using techniques like thermogravimetry, UV spectroscopy, cyclic voltammetry, and quantum chemical calculations (Komissarova et al., 2020).
Herbicidal Activities
- Some derivatives of guanidines are studied for their potential herbicidal activities. For instance, N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea exhibited significant inhibitory activity against certain plant species (Liang Fu-b, 2014).
Antimalarial Activity
- Research into antimalarial activities of certain guanidine derivatives has been conducted, exploring the potential of these compounds in treating malaria. This includes studies on compounds like N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines (Werbel et al., 1987).
Antibacterial Compound Synthesis
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, involves reactions with guanidines, leading to the formation of various derivatives with high antibacterial activities (Azab et al., 2013).
Formation of Arginine Modifications
- Studies on the reaction of methylglyoxal with the guanidino group of arginine, relevant to the field of biochemistry, have been conducted. This includes the formation of various products from reactions with this compound or its derivatives (Klöpfer et al., 2011).
Synthesis of Antifungal Agents
- In the pharmaceutical field, derivatives of guanidines have been used in the synthesis of antifungal agents like voriconazole (Butters et al., 2001).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVLMASXWRGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)
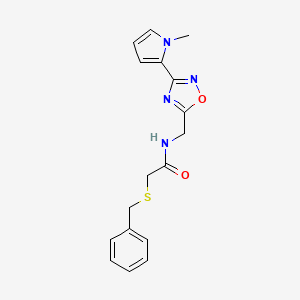
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
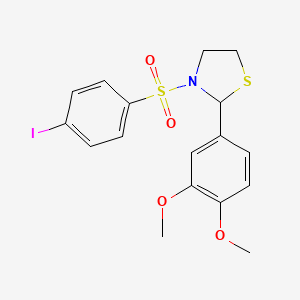
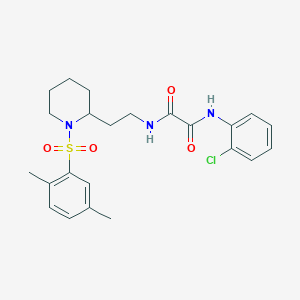

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
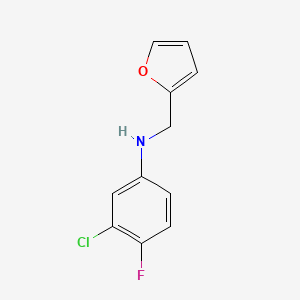
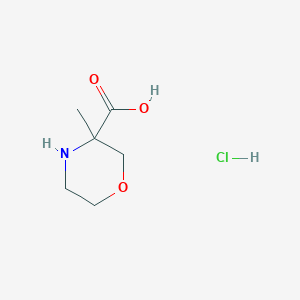
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
